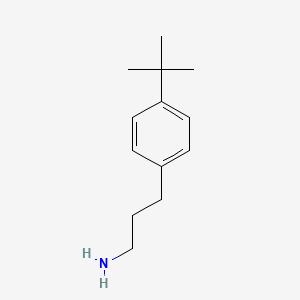

3-(4-Tert-butylphenyl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Tert-butylphenyl)propan-1-amine is a chemical compound with the molecular formula C13H21N . It has a molecular weight of 191.31 g/mol . The compound is also known by its synonyms 3-(4-Tert-butyl-phenyl)-propylamine and 4-(1,1-Dimethylethyl)-benzenepropanamine .

Molecular Structure Analysis

The molecular structure of this compound consists of a propylamine chain attached to a tert-butylphenyl group . The compound has 35 bonds in total, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 primary amine (aliphatic) .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

"3-(4-Tert-butylphenyl)propan-1-amine" and related tert-butylphenyl compounds serve as key intermediates in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, derivatives of tert-butanesulfinamide, facilitate the synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and trifluoromethyl amines through nucleophilic addition followed by cleavage of the tert-butanesulfinyl group. This methodology enables the efficient creation of structurally diverse amines with potential pharmaceutical applications (Ellman, Owens, & Tang, 2002).

Anticancer Activity

Compounds like "this compound" have been used to synthesize Schiff base ligands for cyclometalated Rh(III) and Ir(III) complexes. These complexes demonstrate significant binding affinity to DNA and proteins, suggesting potential applications in anticancer therapy. Their interactions with DNA and proteins, including bovine serum albumin (BSA), indicate a promising avenue for drug development and imaging agents (Mukhopadhyay et al., 2015).

Catalytic Applications

Derivatives of "this compound" have been used in the development of catalysts for various chemical transformations. For instance, tert-butylmethylphosphino groups attached to ligands have shown excellent enantioselectivity and high catalytic activity in the asymmetric hydrogenation of functionalized alkenes. Such catalysts are beneficial for producing chiral pharmaceutical ingredients, showcasing the compound's utility in facilitating stereoselective synthesis (Imamoto et al., 2012).

Material Science

In material science, "this compound" and its analogs have been explored for the synthesis of metal-organic frameworks (MOFs) through post-synthetic modification. This approach allows the introduction of functional groups into MOFs, enabling the development of materials with potential applications in catalysis, gas storage, and separation technologies (Garibay, Wang, Tanabe, & Cohen, 2009).

Green Chemistry

Furthermore, a catalyst-free N-tert-butyloxycarbonylation process in water highlights the compound's relevance in green chemistry, facilitating the chemoselective transformation of amines into N-t-Boc derivatives without the need for harsh reagents or conditions (Chankeshwara & Chakraborti, 2006).

Propiedades

IUPAC Name |

3-(4-tert-butylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9H,4-5,10,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGDOTWHVKSMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)

![N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide](/img/structure/B2721666.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2721672.png)

![N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2721675.png)

![N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2721676.png)

![3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2721680.png)

![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2721681.png)